Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate
説明
特性
IUPAC Name |
methyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O4/c1-22-11(21)18-4-2-8(3-5-18)6-16-9(19)10(20)17-7-12(13,14)15/h8H,2-7H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZBXJPTAIUZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a trifluoroethyl group, which may enhance its biological activity and pharmacological properties.
- Molecular Formula : C14H15F3N2O3
- Molecular Weight : 316.28 g/mol
- CAS Number : 1422465-93-7
The precise mechanism of action for methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is not fully elucidated. However, it is hypothesized to interact with specific biochemical pathways related to peroxisome proliferator-activated receptors (PPARs), which are critical in regulating cellular metabolism and inflammation .
Biological Activity
Research indicates that compounds similar to methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For example, derivatives with similar structures have shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The potential anti-inflammatory activity has been linked to its ability to modulate PPARs, which play a significant role in inflammatory responses.
- Antimicrobial Properties : Some studies have indicated that compounds with trifluoroethyl substitutions can exhibit antimicrobial effects against various bacterial strains .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of a related compound on breast cancer cell lines.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.
-
Inflammation Model :
- Objective : To assess the anti-inflammatory effects in a murine model of arthritis.
- Findings : Administration of the compound resulted in reduced swelling and inflammation markers (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
-
Antimicrobial Activity Assessment :
- Objective : To determine the antimicrobial efficacy against E. coli and Staphylococcus aureus.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, supporting its potential use in antimicrobial applications.
Pharmacokinetics
The pharmacokinetic profile of methyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate suggests good bioavailability and metabolic stability, characteristics that are favorable for therapeutic applications.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : Methyl 4-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate
- Structural Difference : The trifluoroethyl group in the target compound is replaced by a 2-(trifluoromethyl)phenyl group in Compound A.
- Steric Effects: The bulky phenyl group may hinder binding to flat enzyme active sites, whereas the linear trifluoroethyl group offers flexibility.
Compound B : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Structural Difference : The target compound’s acetamido-trifluoroethyl chain is replaced by a benzimidazolone-iodophenyl system.
- Implications: Electron-Withdrawing Effects: The 4-iodophenyl group introduces strong electron-withdrawing character, which may enhance binding to electron-rich enzyme pockets compared to the neutral trifluoroethyl group.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 355.3 g/mol | 405.3 g/mol | ~570 g/mol |
| logP (Predicted) | 2.5 | 3.2 | 4.1 |
| Water Solubility | Moderate (∼50 µM) | Low (∼10 µM) | Very low (<5 µM) |
| PSA (Ų) | 85 | 90 | 110 |
Notes:
- The trifluoroethyl group in the target compound balances moderate lipophilicity and solubility, making it more drug-like than Compound A or B.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
